molecular formula C14H15BrN2O3S B2772304 N-(4-aminophenyl)-5-bromo-2-ethoxybenzene-1-sulfonamide CAS No. 380345-02-8

N-(4-aminophenyl)-5-bromo-2-ethoxybenzene-1-sulfonamide

Cat. No.: B2772304
CAS No.: 380345-02-8
M. Wt: 371.25
InChI Key: AKQFSJGSWXMWPE-UHFFFAOYSA-N
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Description

The compound is an aromatic sulfonamide, which is a class of organic compounds. Sulfonamides are known for their various biological activities and are used in several pharmaceutical applications . The presence of the bromo and ethoxy groups might influence its reactivity and biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized by the reaction of a sulfonyl chloride with ammonia or an amine . The bromo and ethoxy groups might be introduced through electrophilic aromatic substitution reactions.


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . These studies often include analysis of the vibrational modes, charge distribution, and molecular electrostatic potential.


Chemical Reactions Analysis

The compound, due to the presence of aromatic rings and functional groups, might undergo various chemical reactions typical of these groups. For instance, the bromine atom might be replaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties like melting point, boiling point, solubility, and spectral data have been reported .

Scientific Research Applications

Microbial Strategy for Antibiotic Degradation

A study by Ricken et al. (2013) explored the microbial degradation of sulfonamide antibiotics, including N-(4-aminophenyl)-5-bromo-2-ethoxybenzene-1-sulfonamide. They found that the degradation process involves an unusual pathway initiated by ipso-hydroxylation followed by fragmentation, leading to the release of various compounds including 4-aminophenol (Ricken et al., 2013).

Antitumor Applications and Gene Expression Studies

Owa et al. (2002) investigated sulfonamide-focused libraries in cell-based antitumor screens. They identified compounds, including this compound, which showed potential as cell cycle inhibitors and advanced to clinical trials (Owa et al., 2002).

Enhancing Electrical Conductivity in Nanocomposites

Şahal, Torğut, and Canpolat (2021) synthesized and characterized composites of this compound with graphene. They found that the optimal electrical conductivity of the sulfonamide-based Schiff base was significantly influenced by various parameters, providing insights into the material's potential applications in nanotechnology (Şahal, Torğut, & Canpolat, 2021).

Sulfonamide in Drug Design

Kalgutkar, Jones, and Sawant (2010) highlighted the role of the sulfonamide group, as found in this compound, in medicinal chemistry. They discussed its presence in various drugs and its significance as an isostere of the carboxylic acid group in certain therapeutic agents (Kalgutkar, Jones, & Sawant, 2010).

Enzyme Inhibition and In Silico Studies

Riaz (2020) conducted a study involving the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides and evaluated their potential for enzyme inhibition. This research provides insights into the biochemical applications of sulfonamide derivatives (Riaz, 2020).

Antibacterial and Antitumor Potential

Research by Chohan and Shad (2011) on sulfonamide-derived compounds, including the one , demonstrated their effectiveness in antibacterial and antifungal activities, as well as potential applications in antitumor treatments (Chohan & Shad, 2011).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some aromatic amines are known to be hazardous and can be carcinogenic . Proper safety measures should be taken while handling such compounds.

Properties

IUPAC Name

N-(4-aminophenyl)-5-bromo-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3S/c1-2-20-13-8-3-10(15)9-14(13)21(18,19)17-12-6-4-11(16)5-7-12/h3-9,17H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQFSJGSWXMWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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